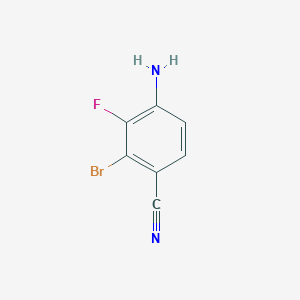

4-Amino-2-bromo-3-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZBDKYVZJELSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Bromo 3 Fluorobenzonitrile

Advanced Synthetic Strategies

Modern organic synthesis provides a powerful toolkit for the construction of complex molecules like 4-Amino-2-bromo-3-fluorobenzonitrile and its derivatives. These advanced strategies offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on aromatic rings. nih.govnih.govyoutube.com The bromine atom in this compound is well-suited for such transformations, serving as a versatile handle for further molecular elaboration. Reactions like the Suzuki-Miyaura coupling (with organoboron reagents) and Buchwald-Hartwig amination (with amines) are particularly relevant. uwindsor.ca

In a typical Suzuki-Miyaura coupling, the bromo-substituted benzonitrile (B105546) can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.net This allows for the introduction of a wide range of aryl or heteroaryl substituents at the 2-position. Similarly, the Buchwald-Hartwig amination enables the formation of a C-N bond by coupling the bromo-compound with an amine, providing access to more complex aniline (B41778) derivatives. The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PCy₃, K₂HPO₄ | 4-Amino-2-aryl-3-fluorobenzonitrile |

| Buchwald-Hartwig | Primary/Secondary Amine | [Pd₂(dba)₃], Ligand (e.g., S-Phos), NaOt-Bu | 4-Amino-2-(amino)-3-fluorobenzonitrile |

This is an illustrative table based on common conditions for these reaction types.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Fluorinated Aromatic Systems

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitrile (CN) and the fluorine (F) atom, activates the aromatic ring of this compound towards attack by nucleophiles.

In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. stackexchange.com Fluorine is a particularly effective activating group for SNAr due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate. stackexchange.comlibretexts.org While fluoride (B91410) is not typically a good leaving group in other substitution reactions like SN2, in SNAr, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the inductive effect of the fluorine. stackexchange.comlibretexts.org This allows for the displacement of the fluorine atom by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups onto the aromatic core. core.ac.ukresearchgate.netacs.org The regioselectivity of the substitution is dictated by the positions of the activating groups.

Halodeboronation Reactions in the Synthesis of Aryl Halides

Halodeboronation is a powerful method for the regioselective synthesis of aryl halides, which are themselves crucial intermediates in many synthetic sequences. organic-chemistry.org This reaction involves the conversion of an arylboronic acid or its ester derivative into an aryl halide. This strategy can be applied to synthesize precursors for this compound. For instance, a suitably substituted aminofluorophenylboronic acid could be subjected to bromodeboronation to install the bromine atom with high regioselectivity. acs.org

The reaction typically proceeds by treating the arylboronic acid with a halogenating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin. acs.org Recent studies have shown that this transformation can be catalyzed by simple bases like sodium methoxide, avoiding the need for transition metals. acs.orgacs.orgnih.gov Mechanistic investigations suggest that the reaction proceeds through a boronate-driven ipso-substitution pathway. organic-chemistry.orgnih.govresearchgate.net This method is highly valuable as it allows for the introduction of a halogen at a specific position that might be difficult to achieve through direct electrophilic aromatic halogenation due to conflicting directing group effects. nih.gov

Cyclization Reactions utilizing this compound or its Analogs as Intermediates

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of heterocyclic compounds. The ortho-disposed amino and cyano groups can participate in intramolecular cyclization reactions to form fused ring systems, which are common scaffolds in pharmaceuticals and materials science. nih.govmdpi.com

For example, the amino group can act as a nucleophile, attacking the electrophilic carbon of the nitrile group (or a derivative thereof) to form a new ring. This process can be promoted by various reagents or catalysts to construct heterocycles such as quinazolines or other nitrogen-containing fused systems. researchgate.net The reaction can be designed to proceed through different pathways, including reductive cyclization or condensation with other small molecules. The bromine and fluorine atoms on the ring can be retained for further functionalization or can influence the reactivity and properties of the final heterocyclic product. nih.govorganic-chemistry.org

Green Chemistry Principles in Synthetic Design

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve sustainability. tandfonline.comworldpharmatoday.com Applying these principles to the synthesis of this compound involves optimizing reaction conditions to minimize waste, reduce energy consumption, and avoid hazardous substances. acs.orgnih.gov

Key green chemistry considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. worldpharmatoday.com

Use of Safer Solvents and Reagents : Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. tandfonline.commdpi.com

Catalysis : Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. Biocatalysis, using enzymes, offers high selectivity under mild conditions. worldpharmatoday.commdpi.com

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. tandfonline.com

Waste Reduction : Developing one-pot or continuous flow processes to minimize separation and purification steps, thereby reducing solvent use and waste generation. acs.orgnih.gov

For example, replacing traditional reduction methods for nitro groups (like iron in acid) with catalytic hydrogenation using a recyclable catalyst is a greener approach to synthesizing the aniline precursor. google.com Similarly, optimizing palladium-catalyzed reactions to use very low catalyst loadings and recyclable catalysts aligns with green chemistry goals.

Solvent Selection and Alternative Reaction Media (e.g., 2-methyltetrahydrofuran)

There is no specific information available in the reviewed literature regarding solvent selection for the synthesis of this compound. While 2-methyltetrahydrofuran (B130290) (2-MeTHF) is recognized as a greener alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF) due to its higher boiling point, lower water miscibility, and derivation from renewable resources, its application in the synthesis of this particular compound has not been documented. researchgate.netresearchgate.net A discussion on its potential advantages or disadvantages in this specific context would be speculative without experimental data.

Catalyst Efficiency and Atom Economy Considerations

Information regarding catalyst efficiency in the synthesis of this compound is not available. Plausible synthetic routes might involve palladium- or copper-catalyzed amination reactions, which are common in the formation of C-N bonds with aryl halides. The efficiency of such catalysts is typically evaluated based on metrics like turnover number (TON) and turnover frequency (TOF), but no such data exists for this specific transformation.

Similarly, an accurate calculation of atom economy is not possible without a defined and balanced chemical equation for the synthesis. primescholars.comlibretexts.orgkccollege.ac.in Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.comlibretexts.orgkccollege.ac.in Without a documented reaction scheme, this calculation cannot be performed.

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Bromo 3 Fluorobenzonitrile

Electrophilic and Nucleophilic Substitution Reactions of Aromatic Ring Substituents

The reactivity of the aromatic ring in 4-Amino-2-bromo-3-fluorobenzonitrile towards electrophilic substitution is complex due to the presence of both activating and deactivating groups.

The directing effects of these substituents are summarized below:

-NH₂ (Amino): Activating, ortho-, para-director.

-Br (Bromo): Deactivating, ortho-, para-director.

-F (Fluoro): Deactivating, ortho-, para-director.

-CN (Nitrile): Deactivating, meta-director.

In an electrophilic aromatic substitution reaction, the position of attack is determined by the most powerful activating group. The amino group at C4 will direct incoming electrophiles to its ortho positions (C3 and C5) and its para position (C6, which is already substituted by the nitrile group). The position C3 is already substituted with a fluorine atom. Therefore, the most likely position for electrophilic attack is C5. Reactions such as halogenation, nitration, and sulfonation would be expected to yield the 5-substituted product. masterorganicchemistry.commsu.edu

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is rendered electron-deficient by the powerfully electron-withdrawing nitrile group and the inductive effects of the fluorine and bromine atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the leaving groups on the ring (typically a halide). The bromine atom at the C2 position is ortho to the activating amino group and meta to the deactivating nitrile group, while the fluorine at C3 is ortho to both the nitrile and bromo groups. Given that SNAr reactions are favored by electron-withdrawing groups positioned ortho or para to the leaving group, the fluorine atom is a potential site for substitution. However, the bromine atom can also be displaced, particularly under catalysis. For instance, nucleophilic fluorination can be achieved by displacing other halides. nih.gov

Transformations Involving the Nitrile Group (e.g., hydrolysis, reduction, derivatization)

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations. libretexts.orgresearchgate.net

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. savemyexams.comyoutube.com

Acid-catalyzed hydrolysis: Treatment with an aqueous acid (e.g., H₂SO₄, HCl) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid (4-amino-2-bromo-3-fluorobenzoic acid) and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-catalyzed hydrolysis: Reaction with an aqueous base (e.g., NaOH, KOH) initially forms a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid. libretexts.org

Reduction: The nitrile group is readily reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgorganic-chemistry.org The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield (4-amino-2-bromo-3-fluorophenyl)methanamine. This reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. youtube.com Other reducing agents like catalytic hydrogenation (e.g., H₂ with a metal catalyst) can also be employed.

Derivatization with Organometallic Reagents: Nitriles react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to form ketones after an acidic workup. libretexts.orglibretexts.org The organometallic reagent adds to the electrophilic carbon of the nitrile to form an imine anion salt. Hydrolysis of this intermediate generates an imine, which is then further hydrolyzed to a ketone. For example, reaction with methylmagnesium bromide would yield 1-(4-amino-2-bromo-3-fluorophenyl)ethan-1-one.

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | 4-Amino-2-bromo-3-fluorobenzoic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | (4-Amino-2-bromo-3-fluorophenyl)methanamine |

| Reaction with Grignard | 1. CH₃MgBr; 2. H₃O⁺ | 1-(4-Amino-2-bromo-3-fluorophenyl)ethan-1-one |

Reactivity of the Amino Group (e.g., acylation, alkylation, diazotization)

The primary amino group (-NH₂) is a nucleophilic center and can participate in a variety of reactions.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form amides. For instance, reacting this compound with acetyl chloride would yield N-(4-cyano-3-bromo-2-fluorophenyl)acetamide. This reaction is often used to protect the amino group during other transformations.

Alkylation: Alkylation of the amino group with alkyl halides can occur, but it is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium salt).

Diazotization: One of the most significant reactions of primary aromatic amines is diazotization. Treatment of this compound with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt (4-bromo-5-cyano-2-fluorobenzenediazonium chloride). This diazonium group is an excellent leaving group and can be substituted by a wide array of nucleophiles in subsequent reactions (e.g., Sandmeyer reactions), allowing for the introduction of groups such as -OH, -Cl, -Br, -I, -CN, and -H.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

The presence of a bromine atom at the C2 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. ossila.comnih.gov These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used to form biaryl structures. For example, coupling this compound with phenylboronic acid would yield 4-amino-3-fluoro-[1,1'-biphenyl]-2-carbonitrile. researchgate.netnih.gov The reaction tolerates a wide variety of functional groups. nih.gov

| Boronic Acid (Ar-B(OH)₂) | Catalyst | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Amino-3-fluoro-[1,1'-biphenyl]-2-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Amino-3-fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-Amino-2-bromo-3-fluoro-5-(thiophen-2-yl)benzonitrile |

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org While the substrate already contains an amino group, the bromine atom could be coupled with a different primary or secondary amine to generate more complex diarylamine structures. libretexts.orgnih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. beilstein-journals.org

Other Coupling Reactions: Other palladium-catalyzed reactions are also possible at the C-Br bond, including:

Stille Coupling: Utilizes organostannane reagents. ossila.com

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to form an aryl alkyne. youtube.com

Heck Coupling: Reacts the aryl bromide with an alkene. youtube.com

C-O Coupling: Forms aryl ethers by coupling with alcohols. nih.gov

Oxidation and Reduction Chemistry of the Compound

Oxidation: The primary amino group is susceptible to oxidation. Strong oxidizing agents can convert the amino group into a nitro group (-NO₂), although this transformation can be harsh and may affect other parts of the molecule. Milder oxidation might lead to the formation of azo compounds or other condensed products.

Reduction: Beyond the reduction of the nitrile group mentioned earlier, other reductive transformations are possible.

Hydrodehalogenation: The carbon-bromine bond can be cleaved reductively to replace the bromine atom with a hydrogen atom. This can be achieved through catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or by using other reducing agents. This would transform the molecule into 4-amino-3-fluorobenzonitrile.

Birch Reduction: Under specific conditions (e.g., sodium or lithium in liquid ammonia (B1221849) with an alcohol), the aromatic ring itself can be partially reduced to a non-aromatic cyclohexadiene derivative. However, this is a powerful reduction that may also affect the other functional groups.

Computational and Theoretical Investigations of 4 Amino 2 Bromo 3 Fluorobenzonitrile

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of molecules at the electronic level. For 4-Amino-2-bromo-3-fluorobenzonitrile, these methods are instrumental in elucidating its geometry, electronic structure, spectroscopic characteristics, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. By approximating the electron density, DFT calculations can find the optimized ground-state geometry of this compound. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation.

The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, revealing key structural parameters. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the substituted benzene (B151609) ring. The planarity of the benzene ring and the orientation of the amino (-NH₂), bromo (-Br), fluoro (-F), and cyano (-CN) substituents are critical aspects of this analysis. Due to the potential for rotation around the C-NH₂ bond, conformational analysis is also performed to identify the most stable orientation of the amino group's hydrogen atoms relative to the rest of the molecule. The results of such calculations are fundamental for understanding the molecule's physical and chemical behavior.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated via DFT) Note: The following data is illustrative and based on typical values for similar aromatic compounds.

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-CN Bond Length | ~1.45 Å |

| C≡N Bond Length | ~1.15 Å |

| C-NH₂ Bond Length | ~1.38 Å |

| ∠(C-C-Br) Bond Angle | ~120° |

| ∠(C-C-F) Bond Angle | ~119° |

The electronic structure of a molecule is paramount to its reactivity and optical properties. DFT calculations are used to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of electron density in these frontier orbitals would likely show significant contributions from the aromatic ring and the electron-donating amino group (in the HOMO) and the electron-withdrawing cyano group (in the LUMO).

Table 2: Illustrative Electronic Properties of this compound (Calculated via DFT) Note: The following data is illustrative and based on typical values for similar aromatic compounds.

| Property | Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of a compound.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, etc.) of that vibrational mode. For this compound, characteristic vibrational modes would include the C≡N stretch, N-H stretches of the amino group, C-F and C-Br stretches, and various aromatic C-C and C-H vibrations. Comparing the calculated spectrum with an experimental one can confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts for magnetically active nuclei like ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are dependent on the electronic environment of each nucleus. For this compound, the calculations would predict the specific chemical shifts for the aromatic protons and carbons, as well as the carbon of the cyano group, providing a theoretical spectrum that can be compared with experimental data for structural verification.

Table 3: Representative Predicted Vibrational Frequencies for this compound Note: The following data is illustrative and based on typical values for similar aromatic compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C≡N Stretch | ~2230 |

| Aromatic C-C Stretch | ~1500 - 1600 |

| C-F Stretch | ~1250 |

| C-Br Stretch | ~600 |

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A higher value of chemical hardness indicates greater stability.

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness. A high electrophilicity index suggests that the molecule is a good electrophile.

These descriptors are valuable for predicting how this compound might behave in chemical reactions.

Table 4: Illustrative Global Reactivity Descriptors for this compound Note: The following data is illustrative and based on typical values for similar aromatic compounds.

| Descriptor | Illustrative Value |

|---|---|

| Chemical Hardness (η) | ~ 2.5 eV |

| Chemical Potential (μ) | ~ -4.0 eV |

| Electrophilicity Index (ω) | ~ 3.2 eV |

Molecular Dynamics Simulations

While quantum chemical studies focus on static molecules, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and calculating the forces between atoms to model their movements.

Investigation of Intermolecular Interactions

The way molecules interact with each other governs the properties of materials in the solid and liquid states. For this compound, several types of intermolecular interactions are expected to be significant in its crystal structure and in solution.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen of the cyano group can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded networks between molecules.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonding, where they act as electrophilic regions that can interact with nucleophiles.

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to stabilizing π-π interactions.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal lattice. This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces that hold the crystal together.

Absence of Specific Computational Data for this compound

Following a comprehensive search for computational and theoretical investigations into the non-covalent interactions of this compound, it has been determined that there is a lack of published scientific literature containing specific data on the hydrogen bonding networks, halogen bonding interactions, and π-stacking interactions for this exact compound.

While general principles and computational methodologies for analyzing such interactions are well-established in the field of theoretical chemistry, and studies exist for analogous compounds, specific research findings, including interaction energies, geometric parameters (bond lengths and angles), and detailed analyses from methods like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), or Hirshfeld surface analysis, could not be located for this compound.

Therefore, the creation of an article with detailed research findings and data tables as per the requested outline is not possible at this time due to the absence of the necessary source data in the public domain. Research into closely related benzonitrile (B105546) derivatives has been conducted, but a dedicated computational study on the supramolecular architecture of this compound itself appears to be unavailable.

Advanced Spectroscopic and Crystallographic Characterization of 4 Amino 2 Bromo 3 Fluorobenzonitrile

X-ray Crystallography

Specific single-crystal X-ray diffraction data for 4-Amino-2-bromo-3-fluorobenzonitrile is not available in the current scientific literature. This type of analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, which would define the three-dimensional structure and conformation of the molecule.

Without a determined crystal structure, the analysis of the crystal packing and the identification of supramolecular architectures, such as hydrogen bonding networks and other non-covalent interactions that govern the arrangement of molecules in the solid state, cannot be performed.

A quantitative analysis of intermolecular interactions, which would involve the calculation of interaction energies and the detailed characterization of contacts like hydrogen bonds and halogen bonds, is contingent on the availability of crystallographic data.

Vibrational Spectroscopy

While general characteristic infrared absorption frequencies can be predicted for the functional groups present in this compound (such as N-H stretches for the amino group, C≡N stretch for the nitrile group, and C-Br/C-F stretches), specific experimental FTIR spectral data with peak assignments for this compound has not been reported.

Similarly, a Raman spectrum for this compound, which would provide complementary information to FTIR and serve as a vibrational fingerprint for the compound, is not available in the reviewed literature.

Correlation of Experimental and Theoretically Computed Vibrational Frequencies

A detailed comparative analysis between experimentally observed and theoretically calculated vibrational frequencies for this compound is crucial for the precise assignment of fundamental vibrational modes. Such a correlation is typically achieved through quantum chemical calculations, most commonly employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

Theoretical calculations would provide a set of harmonic frequencies that are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, a scaling factor is commonly applied to the computed frequencies to improve the agreement with experimental data. The correlation between the scaled theoretical wavenumbers and the experimental vibrational bands allows for a confident assignment of the observed spectra, including the in-plane and out-of-plane bending vibrations and torsional modes of the molecule.

Interactive Data Table: Representative Vibrational Frequencies of Substituted Benzonitriles

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| N-H Asymmetric Stretch | 3400-3500 | Characteristic of the amino group |

| N-H Symmetric Stretch | 3300-3400 | Characteristic of the amino group |

| C-H Aromatic Stretch | 3000-3100 | Associated with the benzene (B151609) ring |

| C≡N Stretch | 2200-2300 | Strong, sharp band characteristic of the nitrile group |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen single bond |

| C-F Stretch | 1000-1400 | Dependent on the aromatic substitution pattern |

| C-Br Stretch | 500-650 | Stretching of the carbon-bromine bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Structural Confirmation and Isomer Differentiation

Advanced 1D NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is indispensable for the unambiguous structural elucidation of this compound and for distinguishing it from its isomers.

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region (typically 6.0-8.0 ppm). The chemical shifts and coupling patterns (multiplicity and coupling constants, J) would be highly informative. The fluorine and bromine substituents, along with the amino group, would exert significant electronic effects, influencing the chemical shifts of the adjacent protons. The coupling between the protons and the adjacent ¹⁹F nucleus (JHF) would result in characteristic splitting patterns, providing crucial information about the relative positions of these atoms.

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. The chemical shift of the carbon atom attached to the nitrile group (C≡N) is expected in the range of 115-125 ppm. The carbons directly bonded to the electronegative fluorine and bromine atoms would be significantly influenced, with the C-F bond typically causing a large downfield shift and a large one-bond coupling constant (¹JCF). The chemical shifts of the other aromatic carbons would provide further confirmation of the substitution pattern.

¹⁹F NMR spectroscopy is particularly powerful for fluorinated organic compounds. A single resonance would be expected for the fluorine atom in this compound. Its chemical shift would be sensitive to the electronic environment, and the coupling with neighboring protons (JHF) would be observable, further corroborating the structure.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H | 6.5 - 7.5 | Doublets or doublets of doublets due to H-H and H-F coupling |

| ¹³C | 100 - 150 | Singlets and doublets (due to C-F coupling) |

| ¹⁹F | -100 to -140 (relative to CFCl₃) | Multiplet due to coupling with aromatic protons |

2D NMR Experiments for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms within the this compound molecule, especially when 1D spectra are complex or ambiguous.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H coupling networks. Cross-peaks in the COSY spectrum would connect protons that are spin-coupled, typically those on adjacent carbon atoms. This would help to trace the connectivity of the aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. youtube.comscribd.com Each cross-peak in the HSQC spectrum would represent a C-H bond, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comscribd.com This technique is particularly useful for identifying quaternary carbons (those not attached to any protons), such as the carbons bearing the cyano, bromo, fluoro, and amino substituents. For example, correlations would be expected from the aromatic protons to the carbon of the nitrile group and the carbons attached to the halogens.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals and confirming the substitution pattern of the benzonitrile (B105546) ring.

Applications As a Key Intermediate in Organic Synthesis and Materials Science

Building Block for the Synthesis of Complex Organic Molecules

The true utility of 4-Amino-2-bromo-3-fluorobenzonitrile is realized in its role as a foundational scaffold in multi-step organic synthesis. The distinct electronic properties and reactivity of its four functional groups provide chemists with a powerful tool for creating intricate molecular architectures.

The amino group is a versatile nucleophile and can direct reactions to specific positions on the aromatic ring. It can be readily diazotized and replaced, or it can participate in condensation and coupling reactions to form new rings or link to other molecular fragments.

The bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. ossila.com These reactions are fundamental in modern organic chemistry for creating new carbon-carbon bonds, enabling the connection of the benzonitrile (B105546) core to other aromatic or aliphatic systems. ossila.com

The cyano group is a strong electron-withdrawing group that activates the aromatic ring for certain reactions. ossila.com It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct nitrogen-containing heterocyclic rings. ossila.comiucr.org

The fluoro group imparts unique electronic properties and can influence the molecule's conformation and metabolic stability in medicinal chemistry contexts. nih.gov

This multi-functionality allows for a programmed, step-wise elaboration of the molecule, where each functional group can be addressed in a specific sequence to build up molecular complexity with high precision.

Role in Medicinal Chemistry Research as a Synthetic Precursor for Novel Pharmaceutical Compounds

In the field of medicinal chemistry, the search for novel compounds with therapeutic potential is paramount. This compound serves as a valuable starting material for the synthesis of new active pharmaceutical ingredients (APIs). ossila.com Its structure is a component of various scaffolds that are explored for their potential biological activities. The strategic placement of its functional groups allows for the systematic modification and optimization of a lead compound's properties, a process central to drug discovery.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance in pharmacology. This compound is a key precursor for creating a variety of these ring systems.

Oxazines: The nitrile group of related benzonitrile derivatives can react with reagents like hydroxylamine (B1172632) to form intermediates that can be cyclized into oxadiazoles, a class of heterocyclic compounds. ossila.com This reactivity pathway is crucial for developing certain classes of therapeutic agents, including cannabinoid receptor type 2 modulators. ossila.com

Indazoles: The indazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with anti-inflammatory, antitumor, and anti-HIV activities. nih.govnih.gov Synthetic routes to complex indazoles often utilize ortho-substituted benzonitriles. For instance, related 2-fluorobenzonitrile (B118710) derivatives can react with hydrazine (B178648) in a cyclization reaction to form the core 3-aminoindazole scaffold. chemrxiv.orgresearchgate.net This type of transformation is vital in the synthesis of potent therapeutics like Lenacapavir, an anti-HIV agent. chemrxiv.orgresearchgate.net The specific substitution pattern of this compound makes it an attractive starting point for novel, highly substituted indazole derivatives. google.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Transformation |

|---|---|---|

| Amino (-NH₂) | Nucleophilic Substitution, Diazotization | Formation of amides, sulfonamides; Replacement with other groups |

| Bromo (-Br) | Cross-Coupling Reactions (e.g., Suzuki, Stille) | Formation of new Carbon-Carbon bonds |

| Cyano (-CN) | Hydrolysis, Reduction, Cyclization | Conversion to carboxylic acid, amine; Formation of heterocycles |

Applications in Advanced Materials Development

The unique electronic and structural properties derived from the combination of electron-withdrawing (bromo, fluoro, cyano) and electron-donating (amino) groups make this compound and its derivatives of interest in materials science.

The rigid, rod-like shape of benzonitrile derivatives is a common feature in molecules designed for liquid crystal applications. The specific polarity and potential for intermolecular interactions imparted by the substituents on this compound make it a candidate as a precursor or intermediate for the synthesis of new liquid crystalline materials. These materials are essential for display technologies and other optical applications.

Derivatives of substituted benzonitriles are investigated for their use in optoelectronic materials, including OLEDs. The electronic properties of the core structure can be fine-tuned through chemical modification, influencing the material's ability to transport charge and emit light of specific wavelengths. For example, related brominated benzonitriles have been used to prepare persistent room-temperature phosphorescent dyes, which have applications in lighting and displays. ossila.com The presence of the amino and halogen groups on this compound provides synthetic handles to incorporate this core into larger, conjugated systems suitable for OLEDs and other organic electronic devices.

Synthesis of Diversified Chemical Libraries and Derivatives

In modern drug discovery and materials science, it is often necessary to synthesize and screen large numbers of related compounds to identify those with the desired properties. This approach is known as diversity-oriented synthesis. This compound is an ideal starting platform for creating such chemical libraries.

By systematically reacting each of the four functional groups, a wide array of derivatives can be generated from a single starting material. For example, the bromo group can be used in a series of different cross-coupling reactions to attach various molecular fragments, while the amino group can be acylated with a range of carboxylic acids. This combinatorial approach allows for the rapid generation of a diverse set of new molecules for high-throughput screening in biological assays or for the evaluation of their material properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminoindazole |

| Benzene (B151609) |

| Carboxylic acid |

| Hydrazine |

| Hydroxylamine |

| Lenacapavir |

| Oxadiazole |

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The current synthesis of polysubstituted benzonitriles often relies on multi-step procedures that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies.

One promising avenue is the exploration of "green" synthesis methods . This could involve the use of environmentally benign solvents, such as ionic liquids, which can also act as catalysts and facilitate product separation. rsc.orgresearchgate.netrsc.org Additionally, electrosynthesis presents a compelling alternative, offering a direct route to nitriles from primary alcohols and ammonia (B1221849) under mild, aqueous conditions, potentially reducing the reliance on traditional oxidizing agents. rsc.org The principles of green chemistry, such as atom economy, will be central to these new synthetic designs, aiming for processes that are both environmentally friendly and economically viable. journals.co.zaresearchgate.net

Furthermore, optimizing existing synthetic pathways to improve yields, reduce reaction times, and simplify purification processes will be crucial. This could be achieved through the development of novel catalytic systems or the use of flow chemistry techniques, which can offer better control over reaction parameters and enhance safety.

Exploration of Novel Catalytic Transformations

The functional groups present in 4-Amino-2-bromo-3-fluorobenzonitrile offer multiple sites for further chemical modification through catalytic transformations. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions . rsc.org This opens up possibilities for introducing diverse substituents at the 2-position, leading to a vast library of novel derivatives. Future research will likely focus on employing a broader range of coupling partners and developing more efficient and versatile palladium catalysts for these transformations.

Beyond palladium, the exploration of other transition metal catalysts, such as nickel, could offer alternative and potentially more cost-effective routes for cyanation and other C-N bond formations. nih.govacs.org The development of catalytic cyanation reactions that are more tolerant of various functional groups and operate under milder conditions will be a key area of investigation. wikipedia.orgacs.org Asymmetric catalysis could also be employed to introduce chirality, a critical aspect in the synthesis of many pharmaceutical compounds.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The true potential of this compound lies in its use as a scaffold for the design and synthesis of advanced derivatives with tailored properties . The strategic combination of the electron-donating amino group, the electron-withdrawing nitrile and fluoro groups, and the reactive bromo group allows for fine-tuning of the electronic and steric properties of the resulting molecules.

In medicinal chemistry, this could lead to the development of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The functionalization of the aniline (B41778) moiety, for instance, is a common strategy in drug design. nih.govgalchimia.comrsc.org The nitrile group itself is a key pharmacophore in numerous approved drugs and can participate in various biological interactions.

In materials science, derivatives of this compound could be explored for applications in organic electronics. The inherent properties of substituted benzonitriles make them attractive components for materials with interesting photophysical properties, such as thermally activated delayed fluorescence (TADF), which is relevant for organic light-emitting diodes (OLEDs). rsc.org The synthesis of polyfunctionalized carbazoles and other heterocyclic systems from related building blocks has shown promise in this area. nih.gov

Integration of Computational Methods for Predictive Chemistry and Material Design

The integration of computational methods will be instrumental in accelerating the discovery and development of new applications for this compound and its derivatives. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound and its transformations. mdpi.comresearchgate.netacs.orgsmu.edu

Predictive modeling and in silico design can be employed to screen virtual libraries of derivatives for desired properties, such as biological activity or material characteristics, before their actual synthesis. digitellinc.comresearchgate.netmit.eduresearchgate.net This approach can significantly reduce the time and resources required for experimental work. For instance, computational tools can predict the reactivity of the nitrile group with biological targets like cysteine residues, which is crucial for drug design. nih.govacs.org Furthermore, machine learning models can be developed to predict the properties of novel compounds based on their molecular structure, further enhancing the efficiency of the design process. researchgate.net

By combining computational predictions with experimental validation, researchers can adopt a more rational and targeted approach to the design of new molecules with specific functionalities, ultimately unlocking the full potential of this compound in a variety of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-amino-2-bromo-3-fluorobenzonitrile, and how do reaction conditions influence yield?

- Methodology : Start with halogenated benzaldehyde precursors (e.g., 4-bromo-2-fluorobenzaldehyde, ) and employ cyanation via Rosenmund-von Braun or palladium-catalyzed cross-coupling. Subsequent amination can be achieved using NH₃/urea under controlled pH (4–6) to avoid over-substitution. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification due to polar byproducts .

- Yield Optimization : Reaction temperature (80–120°C) and catalyst loading (e.g., CuI for cyanation) significantly affect regioselectivity. Monitor intermediates via TLC to minimize side reactions (e.g., dehalogenation) .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : and NMR to confirm substitution patterns (e.g., aromatic proton splitting due to Br/F proximity) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 229.0 (calculated for C₇H₄BrFN₂).

- IR Spectroscopy : Detect C≡N stretch (~2230 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Recrystallization Protocol : Dissolve in hot ethanol (70°C) and cool slowly to 4°C. Alternative: DCM/hexane (1:3) for higher recovery (>85% yield). Avoid DMSO due to amino group reactivity .

Advanced Research Questions

Q. How do electronic effects of Br/F substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing Br and F groups activate the nitrile for nucleophilic attack but deactivate the aryl ring for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 90°C to enhance coupling efficiency with boronic acids .

- Contradictions : Conflicting reports on regioselectivity in Ullmann couplings may arise from competing π-π stacking vs. steric hindrance. Validate with DFT calculations .

Q. What strategies resolve contradictory spectral data (e.g., anomalous NMR shifts) in derivatives of this compound?

- Troubleshooting :

- Dynamic Effects : Rotamers from restricted NH₂ rotation can split peaks; use DMSO-d₆ to stabilize conformers.

- Solvent Artifacts : CDCl₃ may protonate the amino group; verify with DEPT-135 or COSY .

- Cross-Validation : Compare with analogous compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile, ) to isolate substituent-specific effects.

Q. How can researchers optimize the stability of this compound under varying storage conditions?

- Degradation Pathways : Hydrolysis of the nitrile group in humid environments or photo-debromination under UV light.

- Stabilization : Store under inert gas (Ar/N₂) at −20°C in amber vials. Add stabilizers like BHT (0.1% w/w) for long-term storage .

Q. What role does this compound play in designing kinase inhibitors or fluorophores?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.